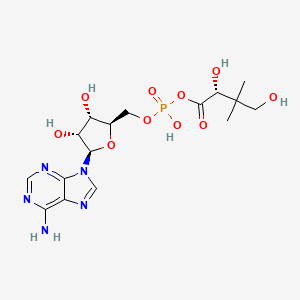

Pantoyl adenylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H24N5O10P |

|---|---|

Molecular Weight |

477.36 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (2R)-2,4-dihydroxy-3,3-dimethylbutanoate |

InChI |

InChI=1S/C16H24N5O10P/c1-16(2,4-22)11(25)15(26)31-32(27,28)29-3-7-9(23)10(24)14(30-7)21-6-20-8-12(17)18-5-19-13(8)21/h5-7,9-11,14,22-25H,3-4H2,1-2H3,(H,27,28)(H2,17,18,19)/t7-,9-,10-,11+,14-/m1/s1 |

InChI Key |

GDPVENOGSVMRJL-FSRKKXLISA-N |

Isomeric SMILES |

CC(C)(CO)[C@H](C(=O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)O |

Canonical SMILES |

CC(C)(CO)C(C(=O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)O |

Origin of Product |

United States |

Enzymology of Pantoyl Adenylate Formation: Pantothenate Synthetase Panc

Enzyme Classification and Catalytic Activity (EC 6.3.2.1)

Pantothenate Synthetase is classified as a ligase under the EC number 6.3.2.1. acs.orguniprot.orgnih.govgenome.jp As a member of the acid-D-amino-acid ligase class, its primary catalytic function is the ATP-dependent condensation of (R)-pantoate and β-alanine to produce (R)-pantothenate. genome.jpproteopedia.org

Adenylation of Pantoate : The enzyme first catalyzes the activation of the carboxyl group of pantoate through adenylylation, using a molecule of ATP. This reaction forms a highly reactive, enzyme-bound intermediate known as pantoyl adenylate and releases pyrophosphate (PPi). nih.govfrontiersin.orgnih.gov

Peptide Bond Formation : The amino group of β-alanine then performs a nucleophilic attack on the activated carbonyl carbon of the this compound intermediate. This results in the formation of a peptide bond, yielding the final products, pantothenate and adenosine (B11128) monophosphate (AMP). nih.govnih.gov

The existence of the this compound intermediate has been experimentally confirmed through techniques such as ³¹P NMR spectroscopy. nih.govacs.orgnih.gov The catalytic activity of PanC requires the presence of a divalent cation, such as Mg²⁺ or Mn²⁺, and is further activated by monovalent cations like K⁺ or NH₄⁺. frontiersin.orguniprot.org

Table 1: Catalytic Reaction of Pantothenate Synthetase (EC 6.3.2.1)

| Reactants | Intermediates/Cofactors | Products |

|---|---|---|

| (R)-Pantoate | This compound | (R)-Pantothenate |

| β-Alanine | Mg²⁺/Mn²⁺ | AMP |

Molecular Architecture of Pantothenate Synthetase

The structural organization of PanC is fundamental to its catalytic function, providing the framework for substrate binding and the intricate chemical transformations it facilitates.

Across various species, including Mycobacterium tuberculosis and Escherichia coli, Pantothenate Synthetase consistently presents as a homodimer. frontiersin.orgnih.govacs.orgnih.govuniprot.orguniprot.org This means it is composed of two identical polypeptide chains, or subunits. In M. tuberculosis, each subunit has a molecular mass of approximately 33 kDa. acs.orgresearchgate.net The two subunits associate to form the functional dimeric enzyme, which in the case of the M. tuberculosis enzyme, creates an extensive interface that gives the dimer a shape resembling a butterfly. nih.gov While early solution studies of E. coli PS suggested a possible tetrameric form, crystal structure analysis has confirmed it is a dimer. nih.gov

Each subunit of the PanC homodimer is organized into two distinct structural domains. nih.govnih.gov

The N-terminal Domain : This larger domain is characterized by a Rossmann fold, a structural motif commonly found in proteins that bind nucleotides like ATP. nih.govnih.govwikipedia.org This domain houses the active site cavity, which is located in a cleft at the C-terminus of the central parallel β-sheet. nih.govproteopedia.orgnih.gov

The C-terminal Domain : This smaller domain is positioned to act as a "hinged lid" that partially covers the active site on the N-terminal domain. nih.govnih.gov It consists of a three-stranded antiparallel β-sheet with a helical layer on top. frontiersin.orgnih.gov

Based on its structural and functional characteristics, Pantothenate Synthetase is classified as a member of the cytidylyltransferase superfamily and the broader nucleotidylyl transferase superfamily. frontiersin.orgnih.govnih.govuniprot.orgberkeley.edu This classification is shared with other enzymes like the class I aminoacyl-tRNA synthetases, which also feature a Rossmann fold in their catalytic domains. nih.govberkeley.edu

Table 2: Examples of Characterized Pantothenate Synthetase (PanC) from Various Species

| Species | UniProt Accession | Quaternary Structure | Key Structural Features |

|---|---|---|---|

| Mycobacterium tuberculosis | P9WJ43 | Homodimer frontiersin.orgnih.govacs.org | Butterfly-like dimer shape, well-defined active site cavity nih.gov |

| Escherichia coli (K12) | P31663 | Homodimer nih.govnih.gov | Rossmann fold N-terminal domain, C-terminal "hinged lid" nih.gov |

| Staphylococcus aureus | Q2G1T6 | Homodimer (inferred) proteopedia.org | Structure available in complex with this compound proteopedia.org |

| Thermoanaerobacter sp. (X514) | B0K364 | Homodimer (inferred) uniprot.org | Belongs to pantothenate synthetase family uniprot.org |

| Paraburkholderia phytofirmans | B2T172 | Homodimer uniprot.org | Contains Rossmann-like and Pantoate_ligase domains uniprot.org |

| Rhizobium hidalgonense | A0A0J2GN66 | Homodimer (inferred) uniprot.org | Belongs to pantothenate synthetase family uniprot.org |

Kinetic Mechanisms Governing this compound Synthesis

The synthesis of this compound by PanC follows a complex and ordered kinetic pathway, which has been elucidated through detailed steady-state and pre-steady-state kinetic analyses. acs.org

Pantothenate Synthetase operates via a Bi Uni Uni Bi Ping Pong kinetic mechanism. nih.govnih.govacs.orguniprot.orguniprot.org This type of mechanism, also known as a double-displacement reaction, is characterized by the release of a product before all substrates have bound to the enzyme. libretexts.org In this specific case, the enzyme cycles through an intermediate form after the first part of the reaction. uniprot.orglibretexts.org

The sequence of events is as follows:

First Substrate Binding : The first substrate, ATP, binds to the enzyme. acs.orgnih.gov

Second Substrate Binding : The second substrate, (R)-pantoate, then binds to the ATP-enzyme complex. acs.orgnih.gov

First Product Release : This binding facilitates the first chemical step: the formation of the this compound intermediate. This is immediately followed by the release of the first product, pyrophosphate (PPi). The enzyme is now in a modified intermediate state, covalently or tightly holding the this compound moiety (E-AMP-pantoyl). acs.orgnih.gov

Third Substrate Binding : The third substrate, β-alanine, binds to this intermediate enzyme complex. acs.orgnih.gov

Final Product Release : The second chemical step, the nucleophilic attack of β-alanine on the intermediate, occurs. This leads to the sequential release of the final products, pantothenate and AMP, returning the enzyme to its original state, ready for another catalytic cycle. acs.orgnih.gov

Ordered Substrate Binding and Product Release

Kinetic analyses, including initial velocity, product, and dead-end inhibition studies, have established that pantothenate synthetase follows a Bi Uni Uni Bi Ping Pong kinetic mechanism. rsc.orgacs.orgnih.gov This model dictates a specific, ordered sequence for the binding of substrates and the release of products. jackwestin.comlibretexts.org

The catalytic cycle initiates with the binding of the first substrate, ATP, to the enzyme. This is followed by the binding of the second substrate, D-pantoate. acs.orgnih.gov After these two substrates are bound, the first chemical transformation occurs, resulting in the formation of the enzyme-bound this compound intermediate and the subsequent release of the first product, pyrophosphate (PPi). nih.govnih.gov Only after the release of PPi can the third substrate, β-alanine, bind to the enzyme-intermediate complex. nih.govnih.gov The final catalytic step involves the reaction of β-alanine with the this compound intermediate, leading to the release of the final products, pantothenate and AMP. nih.govacs.org

The sequence is as follows:

ATP binds to PanC.

Pantoate binds to the PanC-ATP complex.

this compound is formed.

Pyrophosphate (PPi) is released.

β-Alanine binds to the PanC-pantoyl adenylate complex.

Pantothenate is formed.

Pantothenate is released.

AMP is released.

Confirmation of this compound as a Kinetically Competent Intermediate

The existence of this compound as a central intermediate in the reaction is not merely theoretical; it has been confirmed through direct experimental evidence. nih.gov Positional isotope exchange (PIX) studies and ³¹P NMR spectroscopy using [carboxyl-¹⁸O]pantoate demonstrated the formation of the adenylate. acs.orgnih.gov

First half-reaction (this compound formation): The formation of pyrophosphate occurred at a maximum rate of 1.3 ± 0.3 s⁻¹. acs.orgnih.gov

Second half-reaction (Pantothenate formation): The formation of pantothenate from the intermediate and β-alanine occurred at a maximum rate of 2.6 ± 0.3 s⁻¹. acs.orgnih.gov

Catalytic Steps and Molecular Transformations of this compound

The formation of pantothenate is a two-step reaction catalyzed within the active site of PanC, with this compound as the pivotal intermediate. nih.govfrontiersin.org

ATP and Pantoate Binding Dynamics

The catalytic cycle begins with the sequential binding of ATP and pantoate into the active site of pantothenate synthetase. nih.gov Crystal structures of M. tuberculosis PanC have provided detailed snapshots of this process. nih.gov The enzyme tightly binds both substrates, positioning them for catalysis. nih.gov The binding of ATP often involves a flexible loop that closes over the active site, and its orientation is stabilized by interactions with conserved residues. nih.govnih.gov Following this, pantoate binds in a deep pocket within the active site cavity. nih.gov This ordered binding brings the carboxyl group of pantoate into close proximity with the α-phosphate of ATP, setting the stage for the subsequent chemical reaction. nih.gov

| Enzyme | Substrate | Michaelis Constant (K_m) | Source |

| M. tuberculosis PanC | ATP | 2.6 mM | acs.orgacs.org |

| M. tuberculosis PanC | D-pantoate | 0.13 mM | acs.orgacs.org |

| M. tuberculosis PanC | β-alanine | 0.8 mM | acs.orgacs.org |

Nucleophilic Attack of Carboxylate on α-Phosphate to Form this compound

Once ATP and pantoate are optimally positioned, the first chemical step occurs. This involves a nucleophilic attack by one of the carboxylate oxygens of pantoate on the electrophilic α-phosphorus atom of ATP. nih.govlibretexts.orgnih.gov This type of reaction, where a carboxylate is activated by forming an acyl-AMP species, is a common strategy in biochemistry. libretexts.orgnih.gov The in-line attack results in the formation of a covalent bond between the pantoate's carboxyl group and the phosphate (B84403) of AMP, creating the mixed anhydride (B1165640) intermediate, this compound. nih.govrsc.org This reaction displaces the β and γ phosphates of ATP as a single entity: pyrophosphate (PPi). nih.gov While this compound is highly unstable in solution, it is tightly bound and stabilized within the enzyme's active site by hydrogen bonds, preventing its hydrolysis or lactonization. nih.gov

Role of Divalent Cations (e.g., Mg²⁺, Mn²⁺) in Catalysis

The catalytic activity of pantothenate synthetase is dependent on the presence of divalent cations, with Mg²⁺ being a key cofactor. nih.govfrontiersin.orgscilit.com Structural studies have identified a magnesium ion in the active site, coordinated to the phosphate groups of ATP analogs. nih.gov This Mg²⁺ ion plays a critical role in catalysis by:

Stabilizing the negative charge of the phosphate groups on ATP.

Polarizing the α-phosphate , making it more electrophilic and thus more susceptible to nucleophilic attack by the pantoate carboxylate. nih.gov

Facilitating the departure of the pyrophosphate leaving group.

In crystallographic studies, a solvent peak consistent with a magnesium ion was found coordinated to the phosphate oxygens of an ATP analog and to water molecules, which in turn form hydrogen bonds with active site residues like Asp161. nih.gov While other divalent cations like Mn²⁺ can sometimes substitute for Mg²⁺, magnesium is generally considered the primary physiological cation for this enzymatic reaction. nih.govubc.ca

Structural Biology and Molecular Interactions of Pantoyl Adenylate

Crystallographic Elucidation of Enzyme-Pantoyl Adenylate Complexes

The three-dimensional architecture of pantothenate synthetase (PS) in complex with the reaction intermediate, pantoyl adenylate, has been successfully determined through X-ray crystallography, particularly for the enzyme from Mycobacterium tuberculosis (MtPS). nih.gov These crystallographic studies have provided high-resolution snapshots of the enzyme in action, revealing the precise orientation and binding mode of this compound within the active site. nih.gov

When crystals of MtPS are grown in the presence of, or soaked with, its substrates ATP and D-pantoate, the enzyme catalyzes the formation of the this compound intermediate directly within the crystal. nih.govnih.gov The resulting electron density maps clearly show the this compound molecule bound in the active site. nih.gov The structure reveals that the this compound molecule adopts a nearly linear conformation and fits snugly into the bottom of the active site cavity. nih.gov The adenosine (B11128) and pantoyl moieties of the intermediate occupy the same positions as the substrates ATP and pantoate, respectively, in their corresponding complex structures. nih.gov This tight binding is crucial for stabilizing the highly reactive acyl-adenylate intermediate against hydrolysis. nih.gov

| Complex | Organism | PDB Code | Resolution (Å) | Key Finding |

| PS-Pantoyl Adenylate | Mycobacterium tuberculosis | 1N2I | 2.0 | Reveals the structure of the reaction intermediate bound in the active site. nih.govresearchgate.net |

| PS-AMPCPP-Pantoate | Mycobacterium tuberculosis | Not specified | 1.6 - 2.0 | Shows binding modes of substrates, indicating an in-line nucleophilic attack mechanism. nih.gov |

| PS-AMP & β-alanine | Mycobacterium tuberculosis | 2A88 | Not specified | Confirms that β-alanine binding occurs only after the formation of this compound. nih.gov |

Active Site Dynamics and Conformational Transitions Induced by this compound Binding

The binding of substrates and the subsequent formation of the this compound intermediate induce significant conformational changes in the pantothenate synthetase enzyme. These dynamics are central to the enzyme's catalytic cycle, ensuring the protection of the reactive intermediate and the ordered binding of substrates.

In its substrate-free (apo) state, the pantothenate synthetase active site is more accessible and conformationally flexible. capes.gov.br The binding of substrates, and particularly the formation of the this compound intermediate, triggers a transition to a more closed and rigid conformation. nih.gov This induced-fit mechanism is a common feature in enzymes like adenylate kinases, which undergo large-scale domain motions to bring substrates together and shield the reaction from the solvent. researchgate.netpsu.edu In the case of PS, the formation of the stable this compound complex leads to an ordering of previously flexible regions, effectively creating a more rigid active site that sequesters the intermediate. nih.gov

A key structural feature governing the catalytic cycle of pantothenate synthetase is a flexible wall or loop that forms one side of the active site cavity. nih.govcapes.gov.br In the open state, this flexible region allows for the diffusion of the bulky ATP substrate into the active site. nih.gov However, upon the formation of the this compound intermediate, this flexible wall becomes ordered and closes over the active site. nih.gov This "gating" mechanism serves to protect the electrophilic carbonyl carbon of the pantoyl moiety and the phosphodiester bond of the intermediate from premature hydrolysis by solvent molecules. nih.gov This sequestration is essential for the second part of the reaction to proceed: the nucleophilic attack by the second substrate, β-alanine. nih.gov Crystallographic evidence confirms that the binding of β-alanine can only occur after the formation of this compound has induced this closed conformation. nih.govcapes.gov.br

Specific Residue Contributions to this compound Binding and Stabilization

A network of highly conserved amino acid residues within the active site is responsible for the precise positioning of substrates and the stabilization of the this compound intermediate. nih.govacs.org Site-directed mutagenesis studies have been instrumental in identifying these key players and elucidating their specific functional roles. nih.govnih.gov

In Mycobacterium tuberculosis pantothenate synthetase, several residues have been identified as critical for catalysis and intermediate stabilization. nih.govacs.org Mutating these residues to alanine (B10760859) has profound effects on enzyme activity, confirming their essentiality. nih.govacs.orgnih.gov

His47 and Lys160: Isothermal titration calorimetry experiments showed that mutating either of these residues to alanine led to a decreased binding affinity for ATP. nih.govacs.org Molecular dynamics simulations further suggest that the H47A and K160A mutations result in a loss of hydrogen bonding between the enzyme and ATP, weakening the interaction. nih.gov

Lys160: The critical role of the positive charge at this position was further confirmed by a K160C mutant. While this mutant was largely inactive, its activity was markedly enhanced by chemical modification with bromoethylamine, which restores a positive charge at this position, underscoring its importance in this compound formation. nih.govacs.org

| Residue (in MtPS) | Effect of Alanine Mutation | Inferred Role |

| His44 | >1000-fold activity reduction; adenylation rate reduced. nih.govacs.org | Essential for formation/stabilization of this compound. nih.gov |

| His47 | >1000-fold activity reduction; decreased ATP affinity. nih.govacs.org | Essential for ATP binding and formation of this compound. nih.gov |

| Asn69 | >1000-fold activity reduction; adenylation rate reduced. nih.govacs.org | Essential for formation/stabilization of this compound. nih.gov |

| Gln72 | >1000-fold activity reduction; adenylation rate reduced. nih.govacs.org | Essential for formation/stabilization of this compound. nih.gov |

| Lys160 | >1000-fold activity reduction; decreased ATP affinity. nih.govacs.org | Critical for ATP binding and this compound formation. nih.govacs.org |

| Gln164 | ~50-fold activity reduction. nih.govacs.org | Important for the second half-reaction (pantothenate formation). nih.gov |

The stabilization of this compound within the enzyme's active site is achieved through a network of specific non-covalent interactions. nih.gov The snug fit of the intermediate in the active site cavity maximizes favorable contacts. nih.gov

Hydrogen Bonding: The adenosine and pantoyl moieties of the intermediate maintain the hydrogen bonding interactions observed in the substrate-bound complexes. nih.gov A key interaction involves the α-phosphate group of the adenylate, which, upon covalent linkage to pantoate, moves into a position where it can form a hydrogen bond with the backbone amide nitrogen of Met40. nih.gov The extensive hydrogen bonding network provided by residues like His44, His47, Asn69, Gln72, and Lys160 is crucial for stabilizing the transition state leading to the adenylate and the intermediate itself. nih.govnih.gov The loss of these hydrogen bonds, as seen in mutagenesis studies, severely compromises the enzyme's catalytic efficiency. acs.orgnih.gov

Charge-Charge Interactions: The positively charged side chain of the highly conserved Lys160 residue is critical. nih.govacs.org It likely interacts with the negatively charged phosphate (B84403) groups of the adenylate moiety, neutralizing charge and properly orienting the substrate for nucleophilic attack. This is supported by the dramatic loss of function upon its removal and the decreased affinity for ATP. nih.govacs.org

Structural Basis for Beta-Alanine (B559535) Binding Following this compound Formation

The catalytic cycle of pantothenate synthetase involves a two-step reaction. The first step is the formation of the this compound intermediate from ATP and pantoate. The second step is the nucleophilic attack by the amino group of beta-alanine on the carbonyl carbon of the this compound intermediate, leading to the formation of pantothenate and AMP. Structural studies of pantothenate synthetase from Mycobacterium tuberculosis have provided critical insights into the binding of beta-alanine, revealing that its entry into the active site is a highly ordered event, contingent upon the prior formation of this compound. rcsb.orgnih.govwwpdb.org

Crystallographic analysis of the enzyme complexed with the product AMP and the substrate beta-alanine (PDB ID: 2A86) demonstrates that the binding of beta-alanine can only occur after the this compound intermediate is formed. rcsb.orgwwpdb.org This sequential binding mechanism ensures that beta-alanine does not enter the active site prematurely. Once the this compound intermediate is formed, the subsequent nucleophilic attack by beta-alanine cleaves the phosphodiester bond, releasing pantothenate and leaving AMP in the active site. nih.gov

The crystal structure reveals that the phosphate group of the resulting AMP molecule plays a pivotal role, acting as an anchor for the binding of beta-alanine. rcsb.orgnih.govwwpdb.org The amino group of beta-alanine forms crucial hydrogen bonds with one of the oxygen atoms of the phosphate group of AMP. This interaction properly orients beta-alanine within the active site for the subsequent ligation to pantoate. The carboxylate group of beta-alanine is also positioned by interactions with active site residues, preparing it for the nucleophilic attack.

Detailed research findings from the crystal structure of M. tuberculosis pantothenate synthetase in complex with AMP and beta-alanine have elucidated the specific molecular interactions that stabilize beta-alanine in the active site. These interactions are critical for positioning the substrate correctly for the condensation reaction.

Table 1: Molecular Interactions of Beta-Alanine in the Pantothenate Synthetase Active Site

| Interacting Molecule | Interacting Atom/Group | Enzyme/Ligand Residue | Interacting Atom/Group | Interaction Type | Distance (Å) |

| Beta-Alanine | Amino Group (N) | AMP | Phosphate Oxygen (O1P) | Hydrogen Bond | 2.8 |

| Beta-Alanine | Amino Group (N) | AMP | Phosphate Oxygen (O2P) | Hydrogen Bond | 3.1 |

| Beta-Alanine | Carboxylate Group (O1) | Gln72 | Side Chain Amide (NE2) | Hydrogen Bond | 2.9 |

| Beta-Alanine | Carboxylate Group (O2) | His44 | Side Chain Imidazole (ND1) | Hydrogen Bond | 3.0 |

This table presents a summary of the key interactions between beta-alanine and the active site of pantothenate synthetase after the formation of this compound and its subsequent conversion to AMP. The data is based on the analysis of the crystal structure PDB ID: 2A86. rcsb.org

The structural data confirms that the active site undergoes conformational changes to accommodate the substrates in a specific order. The binding of ATP and pantoate leads to an ordered state that facilitates the formation of this compound. Following this, a binding pocket for beta-alanine is properly formed, anchored by the now-present AMP molecule. wwpdb.orgebi.ac.uk This ordered mechanism, elucidated through structural biology, highlights the precise molecular choreography required for pantothenate synthesis.

Biochemical and Biophysical Characterization of Pantoyl Adenylate Intermediacy

Spectroscopic Confirmation of Pantoyl Adenylate

Direct observation and confirmation of the this compound intermediate have been achieved through advanced spectroscopic methods. These techniques provide definitive evidence for its formation and offer insights into the reaction mechanism.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, has been a pivotal tool in confirming the existence of the this compound intermediate. nih.gov Since the phosphorus atom is central to the adenylate structure, ³¹P NMR allows for direct monitoring of phosphorus-containing species throughout the enzymatic reaction. trilinkbiotech.commdpi.com The technique is highly sensitive to the chemical environment of the phosphorus nucleus, making it ideal for distinguishing between ATP, the this compound intermediate, and the pyrophosphate (PPi) product. trilinkbiotech.comaiinmr.com

In studies of pantothenate synthetase, the reaction is initiated by mixing the enzyme with its substrates, ATP and pantoate. When the reaction is analyzed by ³¹P NMR, new resonance signals appear that are distinct from those of the substrates and final products. nih.govacs.org These signals are consistent with the formation of an enzyme-bound this compound. acs.orgacs.org The chemical shifts observed in the ³¹P NMR spectrum provide structural information about the phosphorus environment within the intermediate. trilinkbiotech.com For instance, the analysis of ³¹P NMR spectra of equilibrium mixtures in similar adenylate kinase reactions has been used to determine the rates of interconversion between reactants and products. nih.gov

Table 1: Representative ³¹P NMR Chemical Shifts for Species in the Pantothenate Synthetase Reaction Note: These are typical chemical shift ranges and can vary based on experimental conditions such as pH, temperature, and cation concentration.

| Phosphorus Species | Phosphate (B84403) Group | Typical Chemical Shift (δ) Range (ppm) |

|---|---|---|

| ATP | γ-P | -5 to -10 |

| α-P | -10 to -15 | |

| β-P | -20 to -25 | |

| This compound | α-P | -10 to -15 (shifted upon formation) |

| Inorganic Pyrophosphate (PPi) | P | 5 to 10 |

Positional Isotope Exchange (PIX) analysis provides compelling evidence for the formation of a kinetically competent this compound intermediate. nih.gov This technique, often coupled with ³¹P NMR, demonstrates the reversible formation of the intermediate at the enzyme's active site. acs.org The experiment involves using ATP that has been isotopically labeled with ¹⁸O in specific positions, such as the βγ-bridge. nih.govacs.org

In the case of Mycobacterium tuberculosis pantothenate synthetase, researchers incubated the enzyme with D-pantoate and [βγ-¹⁸O₆]-ATP. nih.govacs.org The reaction mechanism proceeds through a nucleophilic attack of pantoate on the α-phosphate of ATP, leading to the formation of this compound and the release of pyrophosphate (PPi). If the enzyme-bound PPi is released and then rebinds to the this compound intermediate to reform ATP, the oxygen atoms on the β-phosphate can scramble. This results in the migration of an ¹⁸O atom from a β-nonbridge position to the αβ-bridge position of ATP. nih.govacs.org The appearance of this ¹⁸O-scrambled ATP is monitored by ³¹P NMR spectroscopy. acs.org

The key findings from PIX analysis include:

Confirmation of the Intermediate: The observation of a positional isotope exchange reaction confirms the formation of the enzyme-bound pantoyl-adenylate and pyrophosphate. nih.govacs.org

Ordered Substrate Binding: The rate of the PIX reaction was shown to diminish when the concentration of the third substrate, β-alanine, was increased. This supports a kinetic mechanism where β-alanine binds only after the formation of this compound and the release of pyrophosphate. nih.govacs.org

Pyrophosphate Release: The PIX reaction was completely stopped by the addition of pyrophosphatase, an enzyme that hydrolyzes free PPi. This demonstrates that PPi must be free to dissociate from the active site after the this compound intermediate is formed. nih.govacs.org

Thermodynamic Characterization of Enzyme-Pantoyl Adenylate Interactions

The interaction between pantothenate synthetase and the this compound intermediate is characterized by tight binding, which is crucial for stabilizing this highly reactive molecule and preventing its hydrolysis. nih.gov Thermodynamic studies, including isothermal titration calorimetry (ITC) and structural analysis, have shed light on the forces governing this interaction.

Crystal structures of pantothenate synthetase in complex with this compound reveal extensive binding interactions. nih.govresearchgate.net The intermediate fits snugly within the active site cavity, which becomes more ordered upon its binding, shielding it from the solvent. nih.gov The binding is mediated by a network of polar and non-polar interactions:

Hydrogen Bonds: The pantoate and adenylate moieties of the intermediate form numerous hydrogen bonds with active site residues. nih.govresearchgate.net

Van der Waals Interactions: Green residues in interaction diagrams indicate significant van der Waals contacts that contribute to the stability of the complex. researchgate.net

Pi Interactions: An orange line in interaction diagrams often represents a pi interaction, for example, between the adenine (B156593) ring and an aromatic residue in the active site. researchgate.net

Enzyme Turnover Rates and Intermediate Lifetime

The enzyme turnover rate (kcat) reflects the maximum number of substrate molecules converted to product per enzyme molecule per unit of time. For pantothenate synthetase, this involves two main steps: the formation of this compound and its subsequent reaction with β-alanine. acs.org

The lifetime of the this compound intermediate is significantly extended by its tight binding within the enzyme's active site. nih.gov This binding stabilizes the highly reactive intermediate, preventing its premature hydrolysis and ensuring it is available for the second step of the reaction with β-alanine. nih.gov The structural data shows that upon intermediate formation, a flexible loop region of the active site becomes ordered, effectively closing the site off from the bulk solvent and protecting the labile acyl-adenylate bond. nih.gov

Table 2: Kinetic Parameters for M. tuberculosis Pantothenate Synthetase

| Kinetic Parameter | Value | Significance |

|---|---|---|

| Overall Turnover Rate (kcat) | 3.4 ± 0.2 s⁻¹ | Rate of overall pantothenate formation. acs.org |

| Maximal Rate of this compound Formation | 1.3 ± 0.3 s⁻¹ | Rate of the first half-reaction. acs.org |

| PIX Reaction Turnover Number | 3.1 ± 0.4 min⁻¹ | Rate of reversible intermediate formation. acs.org |

Substrate Specificity and Enzyme Promiscuity in this compound Reactivity

Enzymes are known for their high substrate specificity, yet many also exhibit promiscuity, the ability to catalyze secondary reactions with non-native substrates. wikipedia.orgnih.gov Pantothenate synthetase displays stringent specificity for its natural substrates, pantoate and ATP, to form this compound. This specificity is dictated by the precise architecture of the active site.

Site-directed mutagenesis studies have identified several highly conserved residues in M. tuberculosis pantothenate synthetase that are essential for the formation and stabilization of the this compound intermediate. acs.orgnih.gov

Table 3: Impact of Active Site Mutations on Pantothenate Synthetase Activity

| Mutation | Effect on Overall Enzyme Activity | Effect on Adenylation Rate (Single Turnover) |

|---|---|---|

| H44A, H47A, N69A, Q72A, K160A | >1000-fold reduction | Reduced by 40-1000-fold |

| Q164A | ~50-fold reduction | Reduced by 40-1000-fold |

These results indicate that residues such as His44, His47, Asn69, Gln72, and Lys160 are critical for both substrate binding and the catalytic steps involved in adenylate formation. acs.orgnih.gov

While pantothenate synthetase is highly specific, the concept of enzyme promiscuity suggests it may have the latent ability to accept alternative substrates, albeit at a much lower efficiency. wikipedia.orgresearchgate.net This could involve the adenylation of molecules structurally similar to pantoate. The ability of an enzyme to catalyze the same reaction for different substrates is known as substrate promiscuity. ucdavis.edu Exploring this promiscuity could be valuable for biocatalysis and the development of novel inhibitors. However, the primary evolutionary pressure on pantothenate synthetase has been to optimize the specific reaction leading to pantothenate, a vital precursor for coenzyme A. nih.gov

Regulatory Aspects of Pantoyl Adenylate Metabolism

Regulation of Pantothenate Synthetase Activity Affecting Pantoyl Adenylate Flux

The rate of formation, or flux, of this compound is directly governed by the catalytic activity of pantothenate synthetase. This enzyme catalyzes the ATP-dependent condensation of pantoate and β-alanine to produce pantothenate. nih.govresearchgate.net The reaction proceeds through a "Bi Uni Uni Bi Ping Pong" kinetic mechanism, which inherently regulates the flow of substrates and products. acs.org This mechanism involves a distinct, ordered sequence of events: ATP binds to the enzyme first, followed by pantoate. acs.org This leads to the first major step: the adenylylation of pantoate's carboxyl group to form the tightly-bound this compound intermediate and the release of pyrophosphate (PPi). nih.govnih.gov

Enzyme Regulation by Substrate Inhibition (e.g., pantoate, ATP)

The activity of pantothenate synthetase is intrinsically regulated by the concentrations of its substrates, ATP and pantoate. The enzyme exhibits specific affinities for these substrates, as defined by their Michaelis constants (Km). For the Mycobacterium tuberculosis enzyme, the Km values for D-pantoate and ATP are 0.13 mM and 2.6 mM, respectively. acs.org This indicates a much higher affinity for pantoate than for ATP.

The ordered binding mechanism, where ATP must bind before pantoate, is a form of substrate-level regulation. acs.org The formation of the this compound intermediate is contingent on the presence and binding of both substrates in the correct sequence. Isothermal titration microcalorimetry analysis has shown that mutations in key active site residues, such as H47A and K160A, result in a decreased binding affinity for ATP, which in turn severely hampers enzyme activity. drugbank.com This underscores the critical role of proper substrate binding in the catalytic cycle. While high concentrations of substrates can lead to inhibition in many enzymatic reactions, the primary regulatory mechanism described for pantothenate synthetase involves the sequential binding of its substrates and the affinity of the enzyme for them.

Table 1: Michaelis Constants (Km) for M. tuberculosis Pantothenate Synthetase Substrates

| Substrate | Michaelis Constant (Km) in mM |

|---|---|

| D-Pantoate | 0.13 |

| β-Alanine | 0.8 |

| ATP | 2.6 |

Data sourced from kinetic analysis of the enzyme. acs.org

Influence of Divalent Cations on this compound Synthesis Activity

The synthesis of this compound by pantothenate synthetase is a cation-dependent reaction. The process specifically requires the presence of divalent cations, which are essential for the enzyme's catalytic activity. nih.gov Magnesium (Mg²⁺) is generally considered the natural and primary cofactor for this class of enzymes. nih.govbiotechrep.ir

The divalent cation plays a crucial role in the adenylylation step. It is believed to coordinate with the ATP molecule, facilitating the nucleophilic attack by the carboxyl group of pantoate on the α-phosphate of ATP. This interaction helps to stabilize the negative charges of the phosphate (B84403) groups and promotes the formation of the this compound intermediate. nih.gov Studies on analogous enzyme systems, such as adenylate cyclases, show that other divalent cations like Manganese (Mn²⁺), Cobalt (Co²⁺), and Zinc (Zn²⁺) can also satisfy the cation requirement, though they often stimulate the enzyme activity to different degrees. nih.gov For instance, in bovine sperm adenylate cyclase, Mn²⁺ was found to be a more potent stimulator of activity than Mg²⁺. nih.gov The choice and concentration of the divalent cation can thus modulate the rate of the adenylylation reaction, directly influencing the production of this compound.

Table 2: Effect of Various Divalent Cations on Adenylate Cyclase Activity (Analogous System)

| Divalent Cation | Apparent Km (mM) | Relative Stimulation |

|---|---|---|

| Zn²⁺ | 0.1 - 0.2 | Moderate |

| Mn²⁺ | 1.2 - 2.3 | High |

| Co²⁺ | 1.2 - 2.3 | Moderate |

| Mg²⁺ | 1.2 - 2.3 | Moderate |

| Ca²⁺ | 1.2 - 2.3 | Moderate |

Data adapted from studies on bovine spermatozoal adenylate cyclase, demonstrating differential effects of cations. nih.gov

Potential for Allosteric Regulation in this compound-Forming Enzymes

Allosteric regulation, where a molecule binds to an enzyme at a site other than the active site to modulate its activity, is a key control mechanism for pantothenate synthetase in some organisms. There is a striking difference between the enzymes from different biological kingdoms. For example, pantothenate synthetase from Escherichia coli displays essentially non-allosteric behavior. nih.gov In contrast, the enzyme from the plant Arabidopsis thaliana exhibits significant allosteric effects. nih.gov

In the Arabidopsis enzyme, the allosteric interactions are believed to be mediated by specific contacts at the interface between the two subunits of the dimeric enzyme. nih.gov These interactions are balanced to allow for highly efficient catalysis, particularly at low concentrations of the substrate pantoate. nih.gov This suggests that allostery in plant pantothenate synthetases is a functional adaptation, possibly related to the subcellular compartmentation of the pantothenate biosynthesis pathway in plants. nih.gov Mutations introduced at the putative subunit interface of the Arabidopsis enzyme were shown to significantly weaken or alter its allosteric properties without disrupting the enzyme's dimeric structure, confirming the location of the allosteric control sites. nih.gov This capacity for allosteric regulation provides a sophisticated mechanism for controlling the formation of this compound in response to the metabolic state of the cell.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Pantothenate |

| Pantoate |

| β-alanine |

| ATP (Adenosine triphosphate) |

| Pyrophosphate (PPi) |

| Coenzyme A |

| Magnesium (Mg²⁺) |

| Manganese (Mn²⁺) |

| Cobalt (Co²⁺) |

| Zinc (Zn²⁺) |

| Calcium (Ca²⁺) |

Applied Research and Inhibitor Design Targeting the Pantoyl Adenylate Pathway

Pantothenate Biosynthesis Pathway as a Drug Target

The pathway responsible for synthesizing pantothenate is a focal point for antimicrobial drug discovery due to its essentiality in pathogens and its metabolic distinction from mammalian pathways. frontiersin.orgnih.govnih.gov Coenzyme A, the end product of this pathway, is a vital cofactor involved in numerous cellular processes, including fatty acid metabolism and energy production, making its synthesis critical for bacterial survival. frontiersin.orgup.ac.za

Essentiality in Pathogenic Organisms (e.g., Mycobacterium tuberculosis, Staphylococcus aureus)

The pantothenate biosynthesis pathway is indispensable for the virulence and survival of several key pathogenic bacteria. nih.gov In Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, the CoA biosynthetic pathway has been genetically validated as essential for its viability. frontiersin.orgfrontiersin.org Studies have shown that an Mtb mutant strain unable to synthesize pantothenate de novo is significantly weakened in its ability to cause disease in animal models. frontiersin.orgnih.gov This highlights the bacterium's reliance on its own pantothenate production, making the enzymes in this pathway, such as pantothenate synthetase (PanC), attractive targets for new anti-tuberculosis drugs. frontiersin.orgnih.govfrontiersin.orgup.ac.za

Similarly, for gram-positive pathogens like Staphylococcus aureus, a major cause of antibiotic-resistant infections, the CoA pathway is crucial for life. nih.govresearchgate.net While some bacteria can take up and use external pantothenate, inhibiting the key enzymes in its synthesis or utilization offers a viable strategy for antimicrobial development. oup.com For instance, pantothenate kinase (CoaA), the first enzyme in the conversion of pantothenate to CoA, has been identified as a target in S. aureus. nih.govresearchgate.net The essential nature of this pathway in such pathogens underscores its potential for the development of new antibiotics with novel mechanisms of action. nih.gov

Metabolic Distinction Between Mammals and Microbes/Plants

A critical factor that makes the pantothenate biosynthesis pathway an excellent drug target is the fundamental metabolic difference between microbes and mammals. nih.gov Most bacteria, fungi, and plants can synthesize pantothenate de novo. nih.govoup.comeujournal.orgoup.com In contrast, mammals, including humans, cannot synthesize pantothenate and must obtain it from their diet as vitamin B5. nih.goveujournal.orgoup.com

This distinction provides a therapeutic window, allowing for the design of inhibitors that selectively target the microbial enzymes without affecting the host. Since humans lack the enzymes for pantothenate biosynthesis, such as pantothenate synthetase, inhibitors of these enzymes are expected to have low toxicity in humans. researchgate.net This inherent selectivity is a significant advantage in drug development, minimizing the potential for off-target effects and associated side effects. nih.gov

Rational Design of Pantoyl Adenylate Analogs as Enzyme Inhibitors

Pantothenate synthetase (PanC) catalyzes the ATP-dependent condensation of pantoate and β-alanine to form pantothenate. nih.gov The reaction proceeds through a two-step mechanism involving the formation of a high-energy this compound intermediate. nih.govnih.govnih.gov This transient and tightly-bound intermediate has become a primary focus for the rational design of potent and specific enzyme inhibitors. nih.govnih.gov

Development of Non-Reactive Analogs and Transition State Mimics

The core principle behind this inhibitor design strategy is to create stable molecules that mimic the structure of the unstable this compound intermediate. nih.govnih.gov These molecules, known as transition state analogs, are designed to bind with high affinity to the enzyme's active site, thereby blocking the catalytic reaction. scispace.com Because the this compound intermediate is assumed to bind very tightly within the active site, non-reactive analogs that replicate its key structural features are expected to be powerful inhibitors. nih.gov

Researchers have successfully developed such inhibitors by replacing the chemically labile acyl-phosphate bond of this compound with more stable isosteres. nih.gov This approach prevents the inhibitor from being processed by the enzyme or decomposing, allowing it to occupy the active site for an extended period. nih.gov These stable mimics effectively recapitulate the binding mode of the natural intermediate, as confirmed by X-ray crystallography. nih.gov

Chemical Scaffold Development of this compound Mimics (e.g., Sulfonyladenosines, Sulfamoyls)

A successful strategy in developing stable this compound mimics has been the bioisosteric replacement of the phosphodiester linkage. Acyl sulfonyladenosines (acyl-AMS) and related sulfamoyl compounds have proven to be particularly effective scaffolds. nih.govresearchgate.net In these designs, the reactive acyl-phosphate is replaced with a more stable acyl-sulfamate or sulfamide group. nih.gov

This approach has yielded a range of potent inhibitors against adenylate-forming enzymes. researchgate.net For example, sulfamoyl adenylates designed to mimic this compound have demonstrated potent inhibition of M. tuberculosis pantothenate synthetase, with some compounds exhibiting inhibition constants in the nanomolar range. nih.gov These sulfamoyl analogs lack the terminal hydroxyl group of the pantoate moiety, which prevents decomposition through lactonization, further enhancing their stability. nih.gov

Below is a table summarizing examples of such inhibitors:

| Compound | Chemical Scaffold | Target Enzyme | Reported Potency (Ki or Kd) |

| Inhibitor 2 (from Ciulli et al., 2008) | Sulfamoyl Adenylate | M. tuberculosis PanC | Kd = 220 nM |

| Inhibitor 3 (from Ciulli et al., 2008) | Sulfamoyl Adenylate | M. tuberculosis PanC | Kd = 300 nM |

| Inhibitor 4 (from Ciulli et al., 2008) | Sulfamoyl Adenylate | M. tuberculosis PanC | Kd = 1.3 µM |

This table presents inhibitory data for rationally designed this compound mimics against M. tuberculosis pantothenate synthetase (PanC). Data sourced from Ciulli et al., 2008. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound-Based Inhibitors

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. researchgate.net For this compound-based inhibitors, SAR studies involve systematically modifying different parts of the molecule—such as the pantoate mimic, the linker, or the adenosine (B11128) moiety—and evaluating the effect of these changes on inhibitory activity. nih.govdrugdesign.org

Research has shown that specific interactions between the inhibitor and active site residues of pantothenate synthetase are critical for high binding affinity. nih.gov For instance, hydrogen bond interactions with residues like Gln72 and Gln164 in the Mtb PanC active site are vital. nih.govnih.gov SAR studies have demonstrated that even small structural variations in the inhibitor can significantly impact its binding. For example, modifying the "glycosyl domain" or the stereochemistry at certain positions of the pantoate mimic can be well-tolerated or can drastically alter potency, providing valuable insights for further design iterations. nih.gov

A summary of key SAR findings is presented in the table below:

| Structural Modification | Observation | Implication for Design |

| Replacement of acyl-phosphate with sulfamoyl group | Increased chemical stability and potent enzyme inhibition. nih.govnih.gov | The sulfamoyl scaffold is a robust platform for mimicking the adenylate intermediate. |

| Removal of terminal hydroxyl on pantoate mimic | Prevents decomposition via lactonization, enhancing stability. nih.gov | A key modification for creating stable, non-reactive analogs. |

| Variations in the pantoate mimic structure | Structural variations are generally well-tolerated, maintaining binding. nih.gov | Allows for diversification of this part of the molecule to improve properties like cell permeability. |

| Orientation of amine substituents on mimics | Binding orientation mimics that of the natural substrate's hydroxyl group. nih.gov | Precise stereochemistry is important for optimal interaction with the active site. |

Computational Approaches in Inhibitor Design (e.g., Molecular Docking, MD Simulations)

The enzymatic pathway culminating in the formation of this compound is a critical chokepoint in the biosynthesis of coenzyme A, making its central enzyme, pantothenate synthetase (PS), an attractive target for novel antimicrobial agents, particularly against pathogens like Mycobacterium tuberculosis (Mtb). up.ac.zanih.gov Computational methods are pivotal in the rational design and discovery of potent inhibitors that can effectively block this pathway. These in silico techniques provide deep insights into molecular interactions, allowing for the efficient screening of vast compound libraries and the optimization of lead candidates. up.ac.zanih.gov

Molecular docking is a primary computational tool used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein. nih.govresearchgate.net In the context of pantothenate synthetase, researchers perform virtual screening of large chemical databases to identify compounds that can fit snugly into the enzyme's active site, specifically targeting the binding pockets for ATP and pantoate, or the transient pocket that accommodates the this compound intermediate. up.ac.zanih.govnih.gov For example, studies have utilized structure-based virtual screening against the crystal structure of Mtb PS to identify novel inhibitors. nih.gov By calculating binding energies and analyzing interaction profiles, such as hydrogen bonds and hydrophobic interactions, scientists can prioritize compounds for further experimental testing. nih.govresearchgate.net This approach has successfully identified phytochemicals like rutin, sesamin, and catechin gallate as potential inhibitors of pantothenate synthetase. nih.gov

Following initial identification via docking, Molecular Dynamics (MD) simulations are employed to provide a more dynamic and realistic assessment of the inhibitor-enzyme complex. up.ac.zanih.gov MD simulations model the movement of atoms and molecules over time, offering crucial information on the stability and conformational dynamics of the protein-ligand interaction. researchgate.netrsc.org Researchers use MD simulations to confirm that a potential inhibitor remains stably bound within the active site and to understand how its presence may alter the enzyme's natural flexibility. up.ac.za Calculations of Root Mean Square Deviation (RMSD) during simulations help to quantify the stability of the complex. nih.govresearchgate.net Furthermore, advanced calculations like Molecular Mechanics Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy, providing a more accurate prediction of the inhibitor's potency. nih.gov These computational assessments have demonstrated the dynamic stability of newly identified inhibitor candidates bound to pantothenate synthetase, reinforcing their potential for development. up.ac.zaresearchgate.net

Table 1: Examples of Computational Studies for Pantothenate Synthetase Inhibitor Design

| Target Organism | Computational Method(s) Used | Key Findings / Identified Compounds |

|---|---|---|

| Mycobacterium tuberculosis | Molecular Docking, Virtual Screening, MD Simulations, MM/GBSA | Identified phytochemicals (rutin, sesamin, catechin gallate) as potential inhibitors with stable binding conformations. nih.gov |

| Mycobacterium tuberculosis | Virtual Screening, Molecular Docking, MD Simulations, Binding Free Energy Calculation | Screened a diverse library and identified four compounds (CID2813602, 24357538, CID753354, CID4798023) with strong binding energies and significant dynamic stability. up.ac.zaresearchgate.net |

Biocatalytic Utility of Pantothenate Synthetase for Amide Bond Formation via this compound

The natural function of pantothenate synthetase is to catalyze the ATP-dependent condensation of (R)-pantoic acid and β-alanine. nih.govresearchgate.net This reaction proceeds through the formation of a high-energy this compound intermediate, which is then subjected to a nucleophilic attack by the amino group of β-alanine to form pantothenate. nih.govresearchgate.netresearchgate.net Researchers have discovered that the enzyme's specificity for the amine substrate is not absolute. This substrate promiscuity opens the door for its use as a versatile biocatalyst for the formation of a wide array of amide bonds. nih.govrug.nl

Studies on pantothenate synthetase from Escherichia coli have revealed that the enzyme can accept a broad range of structurally diverse amines as substrates in place of β-alanine. nih.govrug.nlnih.gov This allows for the coupling of the (R)-pantoic acid moiety to various non-native amines, leading to the synthesis of a library of novel amide products. nih.gov This biocatalytic strategy is highly efficient, often achieving excellent conversion rates (up to >99%) and high isolated yields (up to 89%). nih.govresearchgate.netrsc.org The reaction is carried out in aqueous media under mild conditions, presenting a sustainable and attractive alternative to traditional chemical synthesis methods, which may require harsh conditions or complex protecting-group strategies. nih.gov

The biocatalytic utility of this process is particularly significant for the synthesis of pharmaceutically relevant molecules. nih.govresearchgate.netresearchgate.net By using different amine substrates, this method enables the efficient production of known vitamin B5 antimetabolites and other pantothenic acid derivatives. nih.govrug.nl These compounds are of interest in the search for new antimicrobial agents that target the essential coenzyme A biosynthetic pathway. nih.govresearchgate.netnih.gov The ability to generate a diverse set of amides through this enzymatic approach facilitates the exploration of structure-activity relationships and the development of new therapeutic leads. nih.gov

Table 2: Substrate Scope of E. coli Pantothenate Synthetase for Biocatalytic Amide Synthesis

| Amine Substrate (in place of β-alanine) | Resulting Amide Product | Conversion Rate |

|---|---|---|

| 3-Amino-2-fluoropropionic acid | N-(pantoyl)-3-amino-2-fluoropropionamide | >99% nih.gov |

| 4-Amino-2-hydroxybutyric acid | N-(pantoyl)-4-amino-2-hydroxybutyramide | >99% nih.gov |

| 4-Amino-3-hydroxybutyric acid | N-(pantoyl)-4-amino-3-hydroxybutyramide | >99% nih.gov |

| Tryptamine | N-(pantoyl)tryptamine | >99% nih.govrug.nl |

Q & A

Q. What are the established protocols for synthesizing pantoyl adenylate, and how can researchers validate the success of the synthesis?

- Methodological Answer : Synthesis typically involves coupling pantothenic acid with ATP via enzymatic or chemical methods. For enzymatic synthesis, pantothenate kinase (PanK) is commonly used, requiring strict control of ATP concentration, pH (7.5–8.0), and Mg²⁺ as a cofactor . Chemical synthesis employs carbodiimide cross-linkers (e.g., EDC) in anhydrous conditions. Validation includes:

- Mass spectrometry (MS) for molecular weight confirmation.

- ¹H/³¹P NMR to verify phosphate ester formation.

- HPLC with UV detection (λ = 260 nm for adenosine moiety) to assess purity (>95%) .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- Reverse-phase HPLC with a C18 column and phosphate buffer/acetonitrile gradient (retention time ~12–15 min) to detect impurities .

- High-resolution MS (HRMS) for exact mass determination (e.g., [M-H]⁻ = 428.1 Da).

- FT-IR spectroscopy to confirm carbonyl (C=O, ~1700 cm⁻¹) and phosphate (P-O, ~1250 cm⁻¹) functional groups .

- Enzymatic assays using PanK-deficient systems to verify biological activity .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions in experimental settings?

- Methodological Answer : Design stability studies with:

- pH gradients (4.0–9.0) using buffered solutions (e.g., citrate-phosphate-borate).

- Temperature ranges (4°C, 25°C, 37°C) over 24–72 hours.

- Sampling intervals analyzed via HPLC to quantify degradation products (e.g., pantothenic acid, AMP).

- Kinetic modeling (first-order decay) to calculate half-life (t₁/₂) and activation energy (Arrhenius plot) .

Advanced Research Questions

Q. What experimental strategies can resolve discrepancies in reported enzyme kinetic parameters involving this compound as a substrate or intermediate?

- Methodological Answer : Contradictions in Km or kcat values may arise from:

- Assay conditions : Standardize buffer ionic strength (e.g., 100 mM KCl) and Mg²⁺ concentration (5–10 mM) .

- Enzyme sources : Compare recombinant vs. native enzymes (e.g., bacterial vs. mammalian PanK).

- Data normalization : Use internal controls (e.g., ATP depletion assays) and statistical validation (ANOVA for inter-lab variability) .

- Isothermal titration calorimetry (ITC) to directly measure binding affinities .

Q. How can computational modeling be integrated with experimental data to elucidate the interaction mechanisms between this compound and target enzymes?

- Methodological Answer :

- Molecular docking (AutoDock Vina) to predict binding poses in PanK active sites.

- Molecular dynamics (MD) simulations (GROMACS) to analyze conformational stability over 100-ns trajectories.

- Mutagenesis validation : Replace key residues (e.g., PanK His177) and measure activity loss via stopped-flow kinetics .

Q. What methodological considerations are critical when designing cross-linking studies to investigate this compound’s role in multi-enzyme complexes?

- Methodological Answer :

- Cross-linker selection : Use homobifunctional NHS esters (e.g., DSS) for lysine residues near the binding pocket.

- Quenching : Add excess Tris buffer post-reaction to terminate cross-linking.

- MS/MS analysis (CID fragmentation) to identify cross-linked peptides.

- Negative controls : Omit ATP or this compound to distinguish specific interactions .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on this compound’s inhibitory effects in CoA biosynthesis pathways?

- Methodological Answer :

- Dose-response curves : Test 0.1–10 mM this compound in PanK assays.

- Competitive vs. non-competitive inhibition : Lineweaver-Burk plots with varied ATP/pantothenate.

- Structural analysis : Compare inhibitor-bound PanK crystal structures (PDB) to identify steric clashes or allosteric effects .

Method Optimization

Q. What steps can improve the reproducibility of this compound synthesis in non-specialized laboratories?

- Methodological Answer :

- Standardized protocols : Pre-weigh reagents, use anhydrous solvents (e.g., DMF), and automate pH adjustments.

- Inter-lab validation : Share samples for cross-testing via round-robin studies.

- Detailed SOPs : Include troubleshooting steps (e.g., precipitation issues resolved by sonication) .

Literature and Data Integration

Q. How can researchers systematically compare historical data on this compound’s biochemical properties across diverse studies?

- Methodological Answer :

- Meta-analysis : Extract data from primary literature (SciFinder, Web of Science) and normalize units (e.g., Km in mM, kcat in s⁻¹).

- Heatmaps to visualize trends (e.g., pH-dependent activity).

- Machine learning : Train models to predict enzyme compatibility using curated datasets .

Ethical and Reporting Standards

Q. What are the best practices for reporting this compound-related findings to ensure methodological transparency?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.